Home > Products > Screening Compounds P89783 > 1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine -

1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Catalog Number: EVT-5726187
CAS Number:
Molecular Formula: C17H17F2N3O4S
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Cancer research: Analogous piperazine derivatives have shown promise in mitigating radiation-induced cognitive decline in mice without promoting tumor growth []. This suggests potential applications in developing radioprotective agents for brain cancer patients undergoing radiotherapy.
  • Neurological disorders: Similar compounds have exhibited activity against various neurological targets []. 1-(2,3-Difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine might offer a starting point for developing novel therapeutics for conditions like Alzheimer's disease or Parkinson's disease.
  • Antibacterial agents: Piperazine derivatives have demonstrated antibacterial properties against various strains []. This compound could be further explored for developing new antibiotics, addressing the growing concern of antibiotic resistance.
  • Chemical biology research: Given the prevalence of piperazine structures in medicinal chemistry [], this compound could be a valuable tool for exploring structure-activity relationships (SAR) and optimizing the biological activities of this class of compounds.

1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine

    Compound Description: This compound demonstrated significant neuroprotective effects in mice following brain irradiation. Treatment with 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine led to an increased number of neural stem/progenitor cells, inhibited microglia activation, and reduced the expression of the pro-inflammatory cytokine interleukin-6 []. These effects culminated in the mitigation of radiation-induced cognitive decline in the treated mice. Notably, the compound did not exhibit toxicity or interfere with the antitumor efficacy of radiotherapy in glioblastoma models [].

2-(2,3-Dioxoindolin-1-yl)ethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate

    Compound Description: The crystal structure of this compound has been reported, revealing its conformation and intermolecular interactions []. The piperazine ring in this compound adopts a chair conformation. The indoline-2,3-dione system is linked to one nitrogen atom of the piperazine ring via a carbodithioate group [].

1-(3-[18F]Fluoropropyl)-4-(4-nitrophenyl)piperazine

    Compound Description: This compound served as a model for incorporating fluorine-18 into pyrido[2,3-d]pyrimidines, which are potent inhibitors of cyclin-dependent kinases (CDKs) []. The synthesis involved the utilization of azetidinium salts, offering a rapid and efficient radiolabeling approach [].

    Compound Description: Similar to the previous compound, this compound also served as a model for incorporating fluorine-18 into pyrido[2,3-d]pyrimidines, potent CDK inhibitors []. The synthesis involved the incorporation of fluorine-18 into open-chained tosylates or azetidinium spiro compounds [].

1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine

    Compound Description: The crystal structure of this compound has been reported, revealing its conformation and intermolecular interactions []. The piperazine ring adopts a chair conformation, and the dihedral angles between the various aromatic rings have been determined []. The crystal packing is stabilized by weak C—H⋯O and C—H⋯F interactions [].

Venetoclax

    Compound Description: Venetoclax (ABT-199) is a potent Bcl-2 inhibitor used for treating hematologic malignancies []. It exhibits minimal urinary excretion and is primarily cleared by hepatic metabolism, involving oxidation, sulfation, and nitro reduction [].

    Relevance: Although Venetoclax possesses a more complex structure compared to 1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine, both share the presence of a piperazine ring and a (4-nitrophenyl)sulfonyl group. This structural motif may contribute to their shared affinity for certain biological targets, even though their overall pharmacological profiles may differ. The identification of potential oxidative impurities, Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA), further emphasizes the importance of this structural motif and its susceptibility to metabolic transformations [].

Aripiprazole

    Compound Description: Aripiprazole is an atypical antipsychotic medication []. A novel synthesis method for aripiprazole has been described [], which focuses on optimizing the substitution reaction between 4-chlorobutyl tert-butyl-benzenesulfonate and 7-hydroxy-3,4-2(1H)dihydroquinolinone. This method aims to minimize byproducts and enhance the purity and yield of aripiprazole.

    Relevance: Aripiprazole, while structurally distinct from 1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine, shares the presence of a piperazine ring. This common structural element suggests potential similarities in their binding modes or interactions with specific biological targets, even if their pharmacological effects are distinct. The emphasis on optimizing synthetic routes for aripiprazole [] highlights the importance of efficient and cost-effective methods for producing pharmaceutical compounds, including those structurally related to the target compound.

Properties

Product Name

1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

IUPAC Name

1-[(2,3-difluorophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine

Molecular Formula

C17H17F2N3O4S

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C17H17F2N3O4S/c18-16-3-1-2-13(17(16)19)12-20-8-10-21(11-9-20)27(25,26)15-6-4-14(5-7-15)22(23)24/h1-7H,8-12H2

InChI Key

CHPRESJWEKUAJO-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=C(C(=CC=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1CC2=C(C(=CC=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.